molecular formula C22H22N4O2S B11356948 2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11356948
M. Wt: 406.5 g/mol
InChI Key: GXSBYUAKFXTPFA-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and two methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form 4-methylphenyl-1,3,4-thiadiazole. This intermediate is then reacted with 2-methylphenylacetic acid and pyrrolidinone under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group in the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrolidinone derivatives, and halogenated thiadiazole compounds.

Scientific Research Applications

2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combination of a thiadiazole ring, pyrrolidinone moiety, and two methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H22N4O2S/c1-14-7-9-16(10-8-14)11-19(27)23-22-25-24-21(29-22)17-12-20(28)26(13-17)18-6-4-3-5-15(18)2/h3-10,17H,11-13H2,1-2H3,(H,23,25,27)

InChI Key

GXSBYUAKFXTPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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